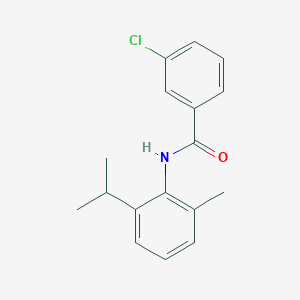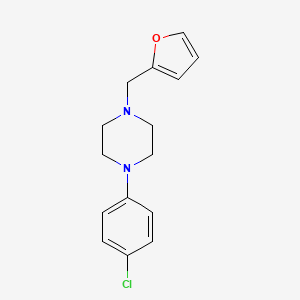![molecular formula C17H23N3O2 B5683707 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one, also known as MPDL3280A, is a small molecule drug that is currently being developed as an immunotherapy for cancer treatment. It belongs to the class of drugs known as immune checkpoint inhibitors, which work by blocking the PD-L1 protein on cancer cells, allowing the immune system to recognize and attack them.
Mecanismo De Acción
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one works by blocking the PD-L1 protein on cancer cells, which normally binds to the PD-1 receptor on T cells and inhibits their activity. By blocking this interaction, 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one allows the immune system to recognize and attack cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to increase the activity of T cells and other immune cells, leading to the destruction of cancer cells. It has also been shown to reduce the number of regulatory T cells, which can suppress the immune response. Additionally, it has been shown to increase the production of cytokines, which are important signaling molecules involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one for lab experiments is that it has been extensively studied and has a good safety profile, making it a reliable tool for researchers. However, one limitation is that it is a small molecule drug and may not accurately reflect the complex interactions between immune cells and cancer cells in vivo.
Direcciones Futuras
There are several potential future directions for the development of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one and other immune checkpoint inhibitors. One area of research is the development of combination therapies, where multiple drugs are used together to enhance the immune response and improve treatment outcomes. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with immune checkpoint inhibitors. Finally, there is ongoing research into the development of new immune checkpoint inhibitors that target different proteins and pathways involved in the immune response.
Métodos De Síntesis
The synthesis of 7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one involves several steps, starting with the reaction of 3-pyridinepropanoic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This is then subjected to cyclization with 1,1'-carbonyldiimidazole to yield the spirocyclic lactam. The final step involves the introduction of the 7-methyl group through a palladium-catalyzed coupling reaction with 7-methyl-6-nitro-2,1,3-benzoxadiazole.
Aplicaciones Científicas De Investigación
7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in the treatment of various solid tumors, including lung cancer, melanoma, and bladder cancer. It has also been shown to have a good safety profile and tolerability in patients.
Propiedades
IUPAC Name |
7-methyl-2-(3-pyridin-3-ylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19-10-3-7-17(16(19)22)8-11-20(13-17)15(21)6-5-14-4-2-9-18-12-14/h2,4,9,12H,3,5-8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWARWIILOSKDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)


![2-methoxy-N-({5-[(4-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683674.png)
![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

